2-Aminoethyl carbamimidothioate
Description
Enzymatic Targets
Nitric Oxide Synthases (nNOS, eNOS, iNOS)
Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule in the body. wikipedia.org There are three main isoforms of NOS: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). wikipedia.org Both nNOS and eNOS are regulated by calcium-calmodulin and are crucial for neurotransmission and maintaining vascular tone, respectively. wikipedia.org The iNOS isoform is involved in immune responses. wikipedia.org
2-Aminoethyl carbamimidothioate and its derivatives have been investigated as inhibitors of these enzymes. The inhibitory activity is often compared to established, non-selective NOS inhibitors like L-Nω-aminoarginine, which demonstrates low micromolar affinities for NOS isoforms. nih.gov The function of eNOS and nNOS is regulated by calcium levels, whereas iNOS activity is dependent on its expression level. nih.gov
Diverse Human Carbonic Anhydrase Isoforms (hCA I, II, VII, XIII)
Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com There are at least 15 known isoforms in humans, playing roles in various physiological and pathological processes. nih.govmdpi.com
Derivatives of carbamimidothioate have been shown to be effective inhibitors of several human carbonic anhydrase isoforms. Specifically, studies on alkyl/benzyl (B1604629) (4-sulphamoylphenyl)carbamimidothioates have demonstrated inhibition of hCA I, II, VII, and XIII. nih.gov These compounds generally exhibit moderate to low nanomolar inhibition constants against hCA I, II, and VII, while hCA XIII is less effectively inhibited. nih.gov The inhibition of these isoforms is a key area of research for developing therapeutic agents for conditions like glaucoma, edema, and neuropathic pain. nih.gov
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Carbamimidothioate Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA VII (Kᵢ) | hCA XIII (Kᵢ) |
|---|---|---|---|---|
| (4-sulphamoylphenyl) carbamimidothioates | Moderate to low nanomolar | Moderate to low nanomolar | Moderate to low nanomolar | Less effective inhibition |
Bacterial Carbonic Anhydrases
Bacteria possess carbonic anhydrases belonging to the α, β, and γ classes, which are essential for their pH regulation and other physiological processes. mdpi.com These enzymes are considered potential targets for novel antibacterial agents. mdpi.com
Studies have investigated the inhibitory effects of carbamimidothioate derivatives on bacterial β-CAs. For instance, (4-sulphamoylphenyl)carbamimidothioates have been tested against β-CAs from Mammaliicoccus sciuri (MscCA) and Salmonella enterica (StCA1 and StCA2). nih.gov Several of these compounds were found to be highly effective against MscCA and StCA1, while StCA2 was less inhibited. nih.gov The inhibition of these bacterial enzymes presents a promising avenue for the development of new anti-infective drugs. nih.govunifi.it
Fungal Carbonic Anhydrases
Fungal carbonic anhydrases, primarily belonging to the β-class, are crucial for the life cycle and virulence of pathogenic fungi like Candida albicans and Cryptococcus neoformans. nih.govnih.gov These enzymes are involved in processes such as CO2 sensing and adaptation to the host environment. nih.gov
Research has shown that amines and amino acids can act as activators of fungal β-carbonic anhydrases. For example, the C. albicans enzyme, CaNce103, is activated by various amines and amino acids, with L- and D-Dopa being the most potent activators. nih.gov Conversely, the C. neoformans enzyme, Can2, shows a lower propensity for activation by these compounds. nih.gov Understanding the modulation of these enzymes could lead to novel antifungal therapies. nih.gov
Protozoan Carbonic Anhydrases
Protozoan pathogens such as Trichomonas vaginalis and Entamoeba histolytica also possess carbonic anhydrases that are vital for their survival and pathogenesis. nih.govnih.gov The β-class carbonic anhydrase from T. vaginalis (TvaCA1) has been a subject of activation studies. nih.gov
Activation studies on TvaCA1 have revealed that while some amino acids have modest activating effects, others like L- and D-Trp and L- and D-Tyr are potent activators. nih.gov Similarly, the β-carbonic anhydrase from E. histolytica (EhiCA) is potently activated by several amino acids and amines, with D-Tyr being the most effective. nih.gov These findings could be instrumental in designing new drugs against these protozoan diseases. nih.gov
Other Biological Interactions
Beyond direct enzyme inhibition or activation, the broader biological interactions of this compound and its derivatives are linked to the physiological roles of their target enzymes. For instance, the inhibition of nitric oxide synthases can impact vascular tone and neurotransmission. wikipedia.org Similarly, the modulation of carbonic anhydrases can affect pH homeostasis, electrolyte secretion, and biosynthetic pathways in various organisms. nih.gov The study of these interactions is crucial for understanding the full pharmacological profile of these compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminoethyl carbamimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S/c4-1-2-7-3(5)6/h1-2,4H2,(H3,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPCXGGYSQHQGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56-10-0 (Parent) | |
| Record name | beta-Aminoethyl isothiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60871531 | |
| Record name | 2-Aminoethyl carbamimidothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151-16-6 | |
| Record name | (2-Aminoethyl)isothiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Aminoethyl isothiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminoethyl carbamimidothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMINOETHYLISOTHIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GIH68G0MX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations
Synthesis of 2-Aminoethyl Carbamimidothioate
The primary synthesis of this compound is a fundamental process that lays the groundwork for the creation of more complex derivatives.
Nucleophilic Addition Reactions in Primary Synthesis
The most common and direct method for synthesizing this compound involves a nucleophilic addition reaction. This process typically utilizes thiourea (B124793) and a 2-aminoethyl halide, such as 2-bromoethylamine hydrobromide. In this reaction, the sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbon of the 2-bromoethylamine. This results in the formation of the S-substituted isothiourea, this compound, as a hydrobromide salt.
The general mechanism can be described as follows:
Nucleophilic Attack: The electron-rich sulfur atom of thiourea attacks the carbon atom bonded to the bromine in 2-bromoethylamine.
Transition State: A transition state is formed where the C-S bond is beginning to form and the C-Br bond is beginning to break.
Product Formation: The bromide ion is displaced, and a stable C-S bond is formed, yielding the desired product.
This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction, where the rate is dependent on the concentration of both reactants.
Synthesis of Novel Carbamimidothioate Derivatives and Analogues
Building upon the core structure of this compound, a variety of derivatives and analogues can be synthesized through several strategic chemical transformations. These modifications are often aimed at exploring structure-activity relationships for potential biological applications.
S-Alkylation and S-Benzylation Strategies
S-alkylation is a versatile strategy for modifying the sulfur atom of thiourea and its derivatives to produce a wide range of S-substituted isothioureas. This method can be applied to create derivatives of this compound where the sulfur is further functionalized. Generally, the reaction involves the treatment of a thiourea with an alkyl halide in the presence of a base.
A variety of alkylating agents can be employed, leading to a diverse set of derivatives. For instance, using tetraalkylammonium salts as alkylation reagents provides an efficient and practical method for the S-alkylation of arylthioureas, a reaction that can be adapted for carbamimidothioate derivatives.
S-benzylation, a specific type of S-alkylation, involves the introduction of a benzyl (B1604629) group onto the sulfur atom. This is typically achieved by reacting the thiourea precursor with a benzyl halide, such as benzyl bromide. The introduction of an aromatic ring can significantly alter the physicochemical properties of the resulting molecule.
| Alkylating Agent | Product Type |
| Methyl Iodide | S-Methyl derivative |
| Ethyl Bromide | S-Ethyl derivative |
| Benzyl Chloride | S-Benzyl derivative |
| Substituted Benzyl Halides | S-Substituted benzyl derivatives |
One-Pot Synthetic Protocols for Complex Structures
One-pot syntheses offer an efficient and streamlined approach to constructing complex molecules from simple starting materials in a single reaction vessel. This methodology is particularly valuable for generating libraries of compounds for screening purposes. For the synthesis of complex carbamimidothioate derivatives, one-pot protocols can be designed to combine multiple reaction steps, such as the initial formation of a thiourea followed by cyclization or further functionalization.
For example, a one-pot synthesis of substituted guanidines has been developed using carbamoyl isothiocyanates as starting materials. This approach involves the reaction of the isothiocyanate with an amine to form a thiourea intermediate, which is then coupled with a second amine to produce the guanidine (B92328). Such a strategy could be adapted to synthesize complex derivatives of this compound by using it as one of the amine components.
Derivatization via Thioureation of Precursors
Derivatization of the primary amino group of this compound via thioureation is a common strategy to introduce new functional groups and build more complex structures. This can be achieved by reacting the amine with an isothiocyanate. The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form a thiourea linkage.
The reaction is versatile, as a wide array of isothiocyanates are commercially available or can be readily synthesized. This allows for the introduction of various substituents, including alkyl, aryl, and heterocyclic moieties, onto the terminal nitrogen of the this compound backbone. The synthesis of N-acyl thiourea derivatives, for instance, involves the reaction of an in situ generated isothiocyanate with a heterocyclic amine.
| Reactant | Product |
| Amine + Isothiocyanate | Thiourea Derivative |
| This compound + Phenyl isothiocyanate | N-Phenyl-N'-(2-S-carbamimidoylethyl)thiourea |
| This compound + Methyl isothiocyanate | N-Methyl-N'-(2-S-carbamimidoylethyl)thiourea |
Incorporation of Diverse Chemical Scaffolds
To explore a wider chemical space and modulate the properties of this compound, various chemical scaffolds can be incorporated into its structure. This is often achieved by reacting the primary amine with precursors containing desired heterocyclic or aromatic ring systems.
Benzothiazole Scaffolds: Benzothiazole derivatives are known to possess a range of biological activities. The incorporation of a benzothiazole moiety can be achieved by reacting this compound with a benzothiazole derivative containing a reactive group, such as an isothiocyanate. For example, 2-aminobenzothiazoles can be converted to their corresponding isothiocyanates, which can then react with the primary amine of this compound to form a thiourea-linked benzothiazole derivative.
Pyrimidine Scaffolds: Pyrimidine is another important heterocyclic scaffold found in many biologically active compounds. The synthesis of pyrimidine-containing derivatives of this compound could be envisioned through several routes. One approach involves the reaction of this compound with a pyrimidine derivative bearing an electrophilic center, leading to the formation of a covalent bond and the incorporation of the pyrimidine ring. The synthesis of various pyrimidine derivatives often starts from precursors like β-keto esters and thiourea, highlighting the synthetic accessibility of this scaffold.
Hydantoin-Modified Carbamimidothioates
The synthesis of hydantoin and thiohydantoin derivatives is a cornerstone of medicinal chemistry, as these scaffolds are present in numerous pharmacologically active molecules. nih.govmdpi.com The general approach to synthesizing thiohydantoins often involves the reaction of α-amino acids with isothiocyanates. mdpi.com A plausible pathway to hydantoin-modified carbamimidothioates would involve the reaction of an isocyanate or isothiocyanate with the primary amino group of this compound to form a urea or thiourea derivative, respectively. Subsequent intramolecular cyclization, potentially facilitated by acidic or basic conditions, would yield the corresponding hydantoin or thiohydantoin ring system attached to the carbamimidothioate core.
Another synthetic strategy involves the condensation of α-dicarbonyl compounds, such as benzil, with urea or thiourea in an alkaline medium to form hydantoin or thiohydantoin rings. asianpubs.org Adapting this method could involve using a derivative of this compound that incorporates a dicarbonyl moiety. Furthermore, the Bucherer-Bergs reaction, a multicomponent reaction involving a carbonyl compound, cyanide, and ammonium carbonate, is a well-established method for hydantoin synthesis. nih.gov Modification of this reaction could potentially be employed to generate hydantoin structures appended to the this compound backbone.
The synthesis of acylthiourea derivatives containing hydantoin and thiohydantoin heterocycles has been reported, starting from 5-(4-aminophenyl)-hydantoin and related compounds, which are reacted with acyl isothiocyanates. nih.gov This highlights the feasibility of combining these two important pharmacophores in a single molecule.
Table 1: General Synthetic Routes to Hydantoin and Thiohydantoin Derivatives
| Starting Materials | Key Reaction Type | Product |
| α-Amino acid + Isothiocyanate | Condensation, Cyclization | Thiohydantoin |
| α-Diketone + Urea/Thiourea | Condensation, Cyclization | Hydantoin/Thiohydantoin |
| Carbonyl compound + KCN + (NH4)2CO3 | Multicomponent Reaction (Bucherer-Bergs) | Hydantoin |
| Amine + Isocyanate/Isothiocyanate | Addition, Cyclization | Hydantoin/Thiohydantoin |
Cyanamidobenzenesulfonamide Derivatives
The synthesis of cyanamidobenzenesulfonamide derivatives can be achieved from S-alkylisothiourea precursors. A convenient method for the preparation of sulfonyl chlorides involves the N-chlorosuccinimide (NCS) chlorosulfonation of S-alkylisothiourea salts. organic-chemistry.orgresearchgate.netorganic-chemistry.org These salts are readily prepared from the reaction of alkyl halides or mesylates with thiourea. organic-chemistry.orgorganic-chemistry.org This methodology provides a pathway to sulfonyl chlorides that can then be converted to sulfonamides.
For the synthesis of cyanamidobenzenesulfonamide derivatives, an S-alkylisothiourea bearing a sulfonamide group can be envisioned as a key intermediate. The isothiourea moiety can then be converted to a cyanamide. This transformation typically involves methylation of the sulfur atom followed by treatment with a base to eliminate methanethiol, yielding the cyanamide. This approach has been successfully employed in the synthesis of various cyanamide-containing compounds.
Amino Acid and Dipeptide Conjugates
The conjugation of amino acids and peptides to bioactive molecules is a widely used strategy in medicinal chemistry to enhance properties such as solubility, cell permeability, and target specificity. The primary amino group of this compound serves as a convenient handle for the formation of such conjugates.
Standard peptide coupling methodologies can be employed to form an amide bond between the carboxylic acid of an amino acid or peptide and the amino group of this compound. These methods typically involve the activation of the carboxylic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), often in the presence of a base like N,N-diisopropylethylamine (DIEA). mdpi.comresearchgate.net The amino acid or peptide to be conjugated would typically have its own amino group protected (e.g., with Fmoc or Boc) to ensure selective reaction at the carboxyl terminus.
The synthesis of bis-thiourea derivatives incorporating amino acid linkers has been reported, where an isophthaloyl isothiocyanate intermediate is reacted with various amino acids. researchgate.net This demonstrates the feasibility of incorporating amino acid motifs into molecules containing thiourea or isothiourea functionalities.
Table 2: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Abbreviation | Activating Agent |
| Dicyclohexylcarbodiimide | DCC | Carbodiimide |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU | Uronium Salt |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Uronium Salt |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt |
N-Alkoxy Analogues for Modulating Properties
The introduction of an N-alkoxy group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and hydrogen bonding capacity. The synthesis of N-alkoxyamines can be achieved through various methods. One approach involves the iridium-catalyzed transfer hydrogenation of oximes. rsc.org Another strategy is the reaction of N,N'-di-tert-butoxycarbonylhydroxylamine with an alkyl bromide, followed by deprotection. nih.gov
For the preparation of N-alkoxy analogues of this compound, the primary amino group could be a target for modification. A potential synthetic route could involve the conversion of the amino group to an oxime, followed by reduction to the corresponding N-alkoxyamine. Alternatively, direct N-alkylation of a suitable hydroxylamine precursor with a 2-haloethyl carbamimidothioate derivative could be explored. The synthesis of N-alkoxyindoles has been achieved via the base-mediated cyclization of 2-nitrostyrenes followed by reaction with an electrophile, showcasing a method for the formation of N-O bonds in heterocyclic systems. nih.gov
Benzothiazole Derivatives
Benzothiazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. ekb.egekb.eg A common and versatile method for their synthesis is the condensation of 2-aminothiophenol with various functional groups, including carboxylic acids, aldehydes, and nitriles. organic-chemistry.orgnih.govmdpi.com
This compound can serve as a precursor for benzothiazole synthesis. One plausible route involves the in situ generation of a 2-aminothiophenol derivative from the carbamimidothioate. Alternatively, the isothiourea moiety can be directly involved in the cyclization reaction. For instance, the reaction of a substituted 2-aminobenzothiazole with an isocyanate or isothiocyanate leads to the formation of 2-(thio)ureabenzothizoles. mdpi.com This suggests that a thiourea derivative of 2-aminothiophenol, which could be derived from this compound, can be a key intermediate in the synthesis of more complex benzothiazole structures.
The synthesis of 2-substituted benzothiazoles has also been achieved through the cyclization of thioamides, which can be prepared from the reaction of amines with a source of thiocarbonyl. mdpi.com
Table 3: Selected Methods for Benzothiazole Synthesis
| Reactants | Catalyst/Reagent | Product |
| 2-Aminothiophenol + Carboxylic Acid | Polyphosphoric acid (PPA) | 2-Substituted Benzothiazole |
| 2-Aminothiophenol + Aldehyde | Oxidizing agent (e.g., H2O2/HCl) | 2-Substituted Benzothiazole |
| 2-Aminothiophenol + Nitrile | Copper catalyst | 2-Substituted Benzothiazole |
| Substituted Thioamide | Dess-Martin periodinane | Benzothiazole |
Bis(2-aminoethyl)amine Derivatives
Bis(2-aminoethyl)amine, also known as diethylenetriamine, provides a scaffold for the synthesis of multivalent ligands and complex structures. The reaction of bis(2-aminoethyl)amine with isothiocyanates is a straightforward method for the synthesis of bis-thiourea derivatives. nih.gov In a typical procedure, a solution of bis(2-aminoethyl)amine is treated with an appropriate isothiocyanate, often with heating, to afford the corresponding bis-thiourea product. nih.gov
These reactions proceed via the nucleophilic attack of the primary amino groups of bis(2-aminoethyl)amine on the electrophilic carbon atom of the isothiocyanate. The versatility of this reaction allows for the introduction of a wide variety of substituents on the terminal nitrogen atoms of the thiourea moieties, depending on the isothiocyanate used. mdpi.com This approach has been utilized to synthesize a range of novel bis(2-aminoethyl)amine derivatives for biological evaluation. nih.govnih.gov
Utility of this compound in Organic Synthesis
Beyond its role as a building block for the synthesis of various derivatives, this compound exhibits utility as a reagent in organic synthesis, primarily as a reducing agent and a radioprotective agent.
Its application as a reducing agent stems from its ability to reduce disulfide bonds in proteins and peptides. thermofisher.com Although it does not possess a free thiol group, in aqueous solution, it can hydrolyze to form a transient thiol intermediate which is the active reducing species. csic.es This property is particularly useful in protein chemistry for cleaving disulfide bridges to facilitate protein unfolding and analysis. The mechanism of disulfide reduction by thiols generally involves a thiol-disulfide exchange reaction. nih.govnih.gov
The radioprotective properties of this compound and its derivatives are well-documented. nih.govnih.gov The proposed mechanism of radioprotection involves the scavenging of free radicals generated by ionizing radiation. researchgate.net The presence of both a thiol (or a precursor to a thiol) and an amino group is believed to be crucial for this activity. The thiol group can donate a hydrogen atom to neutralize free radicals, while the amino group can absorb protons. researchgate.net Furthermore, some isothiourea derivatives have been shown to act as inhibitors of nitric oxide synthase (NOS), and this activity has been correlated with their radioprotective effects, possibly through the induction of hypoxia. nih.gov
Reagent for Disulfide to Thiol Conversion
This compound, particularly in its dihydrobromide salt form (AET), is recognized for its utility as a disulfide reducing agent. wikipedia.org Unlike reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol, AET does not possess a free thiol (-SH) group in its native structure. wikipedia.orgcsic.es Its reducing capability stems from its ability to rearrange and hydrolyze under aqueous conditions to form transient thiol intermediates, which are the active species in the reduction process. wikipedia.org
The process of disulfide reduction is a form of thiol-disulfide exchange. libretexts.orglibretexts.org The thiol intermediate generated from AET nucleophilically attacks one of the sulfur atoms of a disulfide bond. This leads to the cleavage of the S-S bond, resulting in the formation of a new mixed disulfide and the release of a free thiol. This reaction effectively converts stable disulfide bridges back into their constituent thiol groups, a critical reaction in protein chemistry and peptide synthesis. csic.eslibretexts.org The high intracellular concentration of similar reducing agents, like glutathione, is crucial for maintaining proteins in their reduced, free thiol state within cells. libretexts.orglibretexts.org
| Parameter | Description |
|---|---|
| Reagent Form | Commonly used as its dihydrobromide salt (AET). wikipedia.org |
| Mechanism | Involves transient formation of a thiol intermediate in aqueous solution. wikipedia.org |
| Reaction Type | Thiol-disulfide exchange. libretexts.org |
| Application | Cleavage of disulfide bonds in molecules such as proteins and peptides. csic.es |
Formation of Isothiourea Derivatives
The this compound molecule contains a terminal primary amino group that serves as a versatile handle for synthetic modification. This nucleophilic site readily reacts with a range of electrophilic reagents to yield a variety of N-substituted isothiourea derivatives. These reactions are fundamental in medicinal chemistry for creating libraries of compounds with diverse biological activities. mdpi.com
A common transformation involves the reaction of the primary amine with isothiocyanates. This addition reaction leads to the formation of derivatives containing both a thiourea and an isothiourea moiety. Similarly, reactions with acylating agents such as acyl chlorides or anhydrides result in the formation of N-acyl isothiourea derivatives. These derivatization strategies allow for the modulation of the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can influence its biological function.
| Reactant Type | Derivative Core Structure | Significance |
|---|---|---|
| Aryl Isothiocyanate | N-Aryl-N'-(amidinothioethyl)thiourea | Introduces aromatic functionality and extends the molecular framework. |
| Acyl Chloride | N-Acyl-(S-(2-aminoethyl)isothiourea) | Forms a stable amide bond, altering polarity and receptor interaction potential. |
| Sulfonyl Chloride | N-Sulfonyl-(S-(2-aminoethyl)isothiourea) | Creates sulfonamide derivatives, often used to mimic phosphate (B84403) groups or act as enzyme inhibitors. |
Precursor in Heterocyclic Synthesis (e.g., 2-Aminoazoles)
The isothiourea functional group is a valuable building block for the synthesis of various nitrogen- and sulfur-containing heterocycles. This compound serves as a precursor for constructing five-membered heterocyclic rings, most notably 2-aminothiazoles. The synthesis of 2-aminothiazoles and their derivatives is of significant interest due to their prevalence in pharmacologically active compounds. researchgate.netresearchgate.net
The most common route is the Hantzsch thiazole synthesis, which involves the condensation reaction between a thiourea or its equivalent and an α-halocarbonyl compound, such as an α-bromoketone. bohrium.comepo.orggoogle.com In this reaction, the sulfur atom of the isothiourea moiety acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl. This is followed by an intramolecular cyclization via nucleophilic attack by one of the nitrogen atoms and subsequent dehydration to form the aromatic thiazole ring. The use of this compound in this context yields 2-aminothiazoles bearing an aminoethyl substituent on the isothiourea nitrogen, which can be further functionalized.
| Reactant | Resulting Heterocycle | General Reaction Name |
|---|---|---|
| α-Haloketone (e.g., R-CO-CH₂Br) | 2-Amino-4-substituted thiazole | Hantzsch Thiazole Synthesis. epo.org |
| β-Ketoester | Aminopyrimidine derivative | Pyrimidine Synthesis |
| Diketene | Acetoacetyl derivative leading to pyrimidines | Condensation Reaction |
Catalytic Applications in Rearrangement Reactions
While specific catalytic applications for this compound in rearrangement reactions are not widely documented, the broader class of isothiourea compounds has emerged as powerful nucleophilic organocatalysts. Chiral isothioureas, in particular, have been successfully employed to catalyze a range of enantioselective rearrangement reactions, highlighting the potential of this functional group in catalysis. acs.orgnih.govthieme-connect.com
These catalysts operate by activating a substrate through the formation of a covalent, chiral intermediate, which then undergoes the rearrangement. The catalyst is subsequently regenerated, completing the catalytic cycle. Examples of such transformations include the enantioselective nih.govthieme-connect.com-rearrangement of allylic ammonium ylides and the acs.orgnih.gov-rearrangement of ammonium ylides to produce valuable α-amino acid derivatives. acs.orgthieme-connect.com Isothiourea catalysts have also been applied to the Steglich rearrangement of oxazolyl carbonates. researchgate.net This established reactivity of the isothiourea core suggests a potential, though underexplored, role for derivatives of this compound in the field of organocatalysis.
| Rearrangement Reaction | Role of Isothiourea Catalyst | Typical Product |
|---|---|---|
| nih.govthieme-connect.com-Rearrangement of Allylic Ammonium Ylides | Forms a chiral acyl ammonium intermediate, facilitating stereocontrolled rearrangement. acs.orgnih.gov | Enantioenriched syn-α-amino acid derivatives. acs.org |
| acs.orgnih.gov-Rearrangement of Ammonium Ylides | Enantioselectively generates and controls the fate of a radical pair intermediate. thieme-connect.com | Chiral α-amino acid derivatives. thieme-connect.com |
| Steglich Rearrangement | Activates oxazolyl carbonates for enantioselective carboxy group transfer. researchgate.net | Products with a quaternary stereocenter. researchgate.net |
Mechanistic Investigations of Biological Interactions
Enzyme Inhibition Mechanisms
Nitric Oxide Synthase (NOS) Inhibition: Isoform Selectivity and Potency
2-Aminoethyl carbamimidothioate and its derivatives have been identified as potent inhibitors of Nitric Oxide Synthase (NOS), an enzyme crucial for the production of nitric oxide (NO), a key signaling molecule. Research has focused on the selectivity of these inhibitors for the different isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). nih.gov
The inhibition by these compounds is competitive with the substrate L-arginine and has been found to be reversible. nih.gov For instance, S-ethylisothiourea, a related compound, demonstrates a significantly higher potency against inducible nitric oxide synthase compared to other inhibitors. nih.gov The selectivity of these inhibitors is largely attributed to a key amino acid difference in the active sites of the NOS isoforms, specifically an aspartate residue in nNOS versus an asparagine in eNOS. ewha.ac.kr This structural variance allows for the design of inhibitors with greater selectivity for nNOS, which is a therapeutic target for neurodegenerative diseases. nih.gov
| Compound | Target Isoform | K_i Value | Selectivity |
| S-ethylisothiourea | Murine inducible NOS | 14.7 nM | 10-40-fold more selective for iNOS over rat nNOS and bovine eNOS |
| 2-amino-5,6-dihydro-6-methyl-4H-1,3-thiazine | Murine inducible NOS | 4.2 nM | 10-40-fold more selective for iNOS over rat nNOS and bovine eNOS |
Carbonic Anhydrase (CA) Inhibition: Kinetic and Binding Analysis
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. nih.gov The inhibition of these enzymes has therapeutic applications in various conditions. nih.gov The binding of inhibitors to the active site of CAs, which contains a zinc ion, is a key aspect of their mechanism. nih.gov
Several human carbonic anhydrase (hCA) isoforms, including hCA I, II, VII, and XIII, are subject to inhibition by various compounds. The cytosolic isoforms hCA I and hCA II are effectively inhibited by a range of molecules. nih.gov For example, a series of sulfonamides demonstrated inhibition constants (K_i) ranging from nanomolar to micromolar concentrations against these isoforms. nih.gov Specifically, for hCA I, K_i values ranged from 49 to over 10,000 nM, while for the physiologically dominant hCA II, the K_i values were between 2.4 and 4515 nM. nih.gov Phenolic acids have also been shown to inhibit hCA I and II with K_i values in the micromolar range. drugbank.com
| Inhibitor Class | hCA I K_i Range | hCA II K_i Range |
| Sulfonamides | 49 - >10,000 nM | 2.4 - 4515 nM |
| Phenolic Acids | 99 - 1061 µM | 105 - 758 µM |
Bacterial β-carbonic anhydrases are emerging as potential targets for novel antibacterial agents. nih.gov The inhibition of these enzymes can impair the survival and fitness of pathogenic bacteria. mdpi.com In Mammaliicoccus sciuri, two carbonic anhydrases, MscCAγ and MscCAβ, have been identified. mdpi.com Studies with sulfonamide inhibitors showed moderate inhibition of both enzymes, with K_i values generally in the range of 176 to 923 nM for MscCAγ and 193 to 909 nM for MscCAβ. mdpi.com Similarly, the two β-CAs from Salmonella enterica serovar Typhimurium, stCA 1 and stCA 2, are effectively inhibited by sulfonamides and sulfamates, with inhibition constants ranging from 31 nM to 5.87 µM. nih.gov
| Bacterial Species | Enzyme | Inhibitor Class | K_i Range |
| Mammaliicoccus sciuri | MscCAγ | Sulfonamides | 176 - 923 nM |
| Mammaliicoccus sciuri | MscCAβ | Sulfonamides | 193 - 909 nM |
| Salmonella enterica | stCA 1 | Sulfonamides/Sulfamates | 31 nM - 5.87 µM |
| Salmonella enterica | stCA 2 | Sulfonamides/Sulfamates | 31 nM - 5.87 µM |
Fungal carbonic anhydrases play a crucial role in the growth and virulence of pathogenic fungi, making them attractive targets for antifungal drug design. nih.gov Inhibition of the β-CA from the dandruff-producing fungus Malassezia globosa (MgCA) has been demonstrated with monothiocarbamates, showing K_i values between 1.85 and 18.9 µM. nih.gov The β-class CA from the pathogenic yeast Candida glabrata is also susceptible to inhibition by various anions. mdpi.com These findings suggest that targeting fungal CAs could be a viable strategy for developing new antifungal therapies. mdpi.com
| Fungal Species | Enzyme | Inhibitor Class | K_i Range |
| Malassezia globosa | MgCA (β-CA) | Monothiocarbamates | 1.85 - 18.9 µM |
| Candida glabrata | β-CA | Anions | Not specified |
An α-carbonic anhydrase (TcCA) has been identified in the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov This enzyme has been investigated as a potential drug target. nih.gov Inhibition studies have been conducted with various classes of compounds, including phenols, which have shown inhibitory activity with K_i values in the micromolar range (1.8 - 47.9 µM). nih.govresearchgate.net While some in vitro inhibitors have been identified, their effectiveness in whole-organism assays remains a challenge due to factors like poor penetration. nih.gov
| Protozoan Species | Enzyme | Inhibitor Class | K_i Range |
| Trypanosoma cruzi | TcCA (α-CA) | Phenols | 1.8 - 47.9 µM |
Molecular Recognition and Binding Studies
The biological activity of a compound is intrinsically linked to its ability to recognize and bind to specific molecular targets within a biological system. For this compound, also known as Guanidinoethyl disulfide (GED), understanding its interactions at a molecular level is crucial. This involves detailed studies of its binding modes, affinities with target proteins, and characterization of the resulting complexes.
The binding of a ligand to a protein is a highly specific process governed by various non-covalent interactions. The disulfide bond in Guanidinoethyl disulfide (GED) plays a significant role in the structure and stability of the molecule, which in turn affects its interaction with target proteins. Disulfide bonds are known to be crucial for stabilizing the three-dimensional structure of many proteins. nih.gov The reactivity and stability of these bonds are highly dependent on their local environment and conformation, which can influence how the molecule docks into a protein's binding site. nih.gov
The guanidinium (B1211019) group, a key feature of this compound, is also a critical determinant in protein binding. This group's ability to form multiple hydrogen bonds makes it a versatile component in molecular recognition. researchgate.net The binding process can be influenced by the presence of other molecules. For instance, guanidine (B92328) hydrochloride is known to act as a chaotropic agent that can destabilize non-covalent intramolecular forces and disrupt the association of molecules with water, thereby influencing binding events. stackexchange.com
In the context of specific protein targets, the binding affinity and mode of interaction are key. While detailed binding studies for this compound with a wide range of proteins are not extensively documented in publicly available literature, the principles of protein-ligand interactions suggest that the compound's dicationic nature and the presence of the flexible disulfide bridge would be primary drivers of its binding specificity and affinity. The design of protein binders often involves creating molecules with specific shapes and chemical properties to match a target protein's surface, a principle that also governs the natural binding of ligands like GED. nih.gov The oxidation state of molecules can also affect their binding capabilities; for example, the oxidation of the p53 tumor suppressor protein, which involves cysteine residues, inhibits its ability to bind to DNA. researchgate.net
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes. nih.gov Human carbonic anhydrase II (hCA II) is a well-characterized isozyme and a common target for inhibition studies. nih.gov The active site of hCA II contains a zinc ion coordinated by three histidine residues and a water molecule, which is essential for its catalytic activity. nih.gov
While specific studies detailing the complex of this compound with CA II are not readily found, the general mechanisms of CA II inhibition and activation by various ligands provide a framework for understanding potential interactions. CA inhibitors often function by binding to the zinc ion in the active site or to nearby residues, displacing the catalytically essential water molecule. elifesciences.orgmdpi.com Sulfonamides are a well-known class of CA inhibitors that bind to the zinc ion. elifesciences.orgmdpi.com
Conversely, CA activators (CAAs) enhance the enzyme's catalytic rate. These molecules typically bind within the active site and facilitate the proton-shuttling step of the catalytic mechanism. mdpi.com For a molecule to act as an activator, it must fit into the active site and possess chemical groups that can participate in the proton transfer network. mdpi.com Given the structure of this compound, with its amine and guanidinium groups, it could potentially interact with the active site of CA II, although its precise role as an inhibitor or activator would require experimental validation. Kinetic studies are essential to determine the nature of such interactions, whether they are competitive, non-competitive, or mixed-type. nih.govfrontiersin.org
Inhibition Data for Selected Compounds against hCA II
| Compound | Inhibition Constant (Ki) or IC50 | Reference |
|---|---|---|
| Acetazolamide (B1664987) (AAZ) | Ki: 12.0 nM | mdpi.com |
| Quinazoline Compound 4g | IC50: 14.0 ± 0.60 μM | frontiersin.org |
| Quinazoline Compound 4c | IC50: 21.1 ± 1.36 μM | frontiersin.org |
| Quinazoline Compound 10 | Ki: 10.8 nM | mdpi.com |
This table presents inhibition data for known inhibitors of human Carbonic Anhydrase II (hCA II) to provide context for enzyme inhibition studies. Data for this compound is not included due to a lack of available specific inhibitory data against CA II.
Dicationic compounds that are structurally related to this compound, particularly those containing guanidinium groups, are known to interact with DNA. nih.gov These molecules, which are positively charged at physiological pH, have a propensity to bind to the minor groove of DNA, especially at AT-rich sequences. nih.govresearchgate.net This binding is thought to be a key mechanism behind the antimicrobial and antiparasitic activities of many bis-guanidine and related dicationic compounds. nih.gov
The interaction between dicationic guanidinium derivatives and DNA is driven by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. The guanidinium group is particularly effective at forming multiple hydrogen bonds with the nucleobases in the DNA groove. researchgate.netnih.gov Theoretical studies have explored the complexes formed between the guanidinium cation and DNA nucleobases, analyzing the contributions of both hydrogen bonds and cation-π interactions. nih.govx-mol.com
The structural features of these dicationic molecules, such as their size, shape, and lipophilicity, are crucial for optimal binding within the DNA minor groove. nih.gov Molecular design and computational studies, including docking simulations, are used to predict the binding strength and mode of interaction. nih.gov Experimental techniques like DNA thermal denaturation experiments and circular dichroism are employed to confirm the binding and its location in the minor groove. nih.govnih.gov For instance, an increase in the DNA thermal melting temperature (ΔTm) upon addition of a compound indicates binding and stabilization of the DNA duplex. nih.gov While bis-guanidinium compounds have shown DNA binding affinity, other related structures like bis-2-aminoimidazolinium derivatives have been found to be even stronger binders. researchgate.netnih.gov
DNA Binding Affinity (ΔTm) for Selected Bis-guanidinium Analogs
| Compound Family | General Observation | Reference |
|---|---|---|
| Pyridazin-3(2H)-one-based bis-guanidiniums | Exhibited weak DNA-binding affinity. | nih.gov |
| Bis-2-amino-1,4,5,6-tetrahydropyrimidines | Better DNA binders than bis-guanidiniums but poorer than bis-2-aminoimidazolinium derivatives. | nih.gov |
| Bis(2-aminoimidazolines) | Stronger DNA binders than bis-guanidine compounds. | researchgate.net |
This table summarizes the relative DNA binding affinities of different classes of dicationic compounds related to this compound, based on thermal denaturation studies.
Biological Target Identification and Characterization
Other Biological Interactions
Influence on Biological Barrier Permeability (e.g., Blood-Brain Barrier for Analogues)
Direct studies on the permeability of 2-Aminoethyl carbamimidothioate across biological barriers such as the blood-brain barrier (BBB) are limited. However, valuable insights can be drawn from research on its closely related prodrug, amifostine (B1664874) (WR-2721). Amifostine is dephosphorylated in tissues to its active metabolite, WR-1065, a compound structurally similar to this compound.
Generally, amifostine exhibits limited permeability across the blood-brain barrier. nih.gov Consequently, its active metabolite, WR-1065, is also understood to be unable to cross the BBB under normal physiological conditions. tandfonline.com This characteristic is significant as it suggests that the protective effects of these compounds may be localized to peripheral tissues, with limited direct action on the central nervous system.
However, it is noteworthy that the integrity of the blood-brain barrier can be compromised under certain pathological conditions, such as during radiotherapy. jtss.org In such scenarios of increased BBB permeability, it is conceivable that compounds like amifostine and its metabolites might gain access to the central nervous system. jtss.org Efforts have been made to enhance the delivery of amifostine across the BBB through the use of nanocarriers, aiming to leverage its neuroprotective potential in conditions like radiation-induced brain injury. nih.govacs.org
Table 1: Blood-Brain Barrier Permeability of Amifostine (Analogue of this compound)
| Compound | Blood-Brain Barrier Permeability | Conditions Affecting Permeability |
| Amifostine (WR-2721) | Limited | Radiotherapy may increase permeability |
| WR-1065 (Active Metabolite) | Unable to cross under normal conditions | - |
Interaction with Immune-Related Proteins (e.g., HLA-DRs)
While direct evidence of this compound binding to Human Leukocyte Antigen DR (HLA-DR) proteins is not extensively documented, studies on its analogues provide indications of its interaction with the immune system. The active metabolite of amifostine, WR-1065, has been shown to protect thymocytes, which are critical immune cells, from undergoing programmed cell death (apoptosis). oup.comashpublications.org This suggests a modulating effect on immune cell survival.
Furthermore, amifostine has been utilized in the context of allogeneic bone marrow transplantation. Its application aims to protect the patient from the adverse effects of myeloablative conditioning regimens and to mitigate graft-versus-host disease (GVHD), a condition mediated by donor immune cells. annals.edu.sg GVHD is a complex immunological response where T cells, activated through interactions involving HLA molecules, play a central role. The use of amifostine in this setting implies an indirect influence on these immune pathways.
The cytoprotective effects of amifostine and its metabolites are also linked to their antioxidant and free radical scavenging properties, which can modulate inflammatory responses and protect immune cells from oxidative stress-induced damage. mdpi.com
Table 2: Research Findings on Immune Interaction of Amifostine and its Metabolite WR-1065
| Compound/Analogue | Research Finding | Implication for Immune Interaction |
| WR-1065 | Protects thymocytes from programmed cell death. oup.comashpublications.org | Modulation of immune cell survival. |
| Amifostine | Used in allogeneic bone marrow transplantation to reduce GVHD. annals.edu.sg | Indirect influence on T-cell mediated immune responses. |
| Amifostine | Exhibits antioxidant and free radical scavenging activity. mdpi.com | Protection of immune cells from oxidative damage and modulation of inflammation. |
Structure Activity Relationship Sar and Rational Design
Correlations between Structural Modifications and Biological Activity
The introduction of various alkyl and benzyl (B1604629) groups onto the carbamimidothioate scaffold has been shown to have a profound effect on the enzyme inhibitory activity of the resulting compounds. Specifically, in the context of carbonic anhydrase (CA) inhibition, a library of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates demonstrated a wide range of inhibitory potencies against several human (h) and bacterial CA isoforms. nih.govnih.gov
For aliphatic carbamimidothioates, a clear trend emerged where the inhibitory activity against certain isoforms, such as hCA II, increased with the lengthening of the alkyl chain. nih.gov For instance, the heptyl-substituted derivative was found to be significantly more potent than the methyl-substituted analog, indicating that the size and lipophilicity of the alkyl group play a crucial role in the interaction with the enzyme's active site. nih.gov
In the case of benzyl-substituted carbamimidothioates, the nature and position of substituents on the phenyl ring were critical determinants of inhibitory activity. nih.gov These findings underscore the importance of the S-substituent in modulating the inhibitory profile of carbamimidothioate-based inhibitors.
Table 1: Impact of Alkyl Substitutions on the Inhibition of Carbonic Anhydrase Isoforms (Ki values in nM)
| Compound ID | Alkyl Substituent | hCA I | hCA II | hCA VII | hCA XIII |
|---|---|---|---|---|---|
| 8a | Methyl | 155.9 | 85.8 | 110.5 | 925.9 |
| 8b | Ethyl | 110.8 | 35.3 | 85.3 | 755.4 |
| 8c | n-Propyl | 55.4 | 15.2 | 44.8 | 510.7 |
| 8d | n-Butyl | 30.1 | 6.8 | 25.7 | 340.1 |
| 8e | n-Pentyl | 20.5 | 4.1 | 18.9 | 250.6 |
| 8f | n-Hexyl | 15.8 | 2.5 | 15.4 | 180.3 |
Data sourced from a study on novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. nih.gov
The electronic and steric effects of substituents have been identified as key factors governing the potency and selectivity of carbamimidothioate derivatives. In benzyl-substituted compounds, the presence of electron-withdrawing groups on the phenyl ring generally led to an increase in inhibitory activity against hCA II, while electron-donating groups tended to reduce potency. nih.gov This suggests that the electronic properties of the substituent directly influence the binding affinity of the inhibitor to the enzyme.
The inhibitory activity of benzyl-substituted carbamimidothioates against the bacterial β-CA isoform StCA1 was also found to be significantly dependent on the electronic effects of the substituent on the phenyl ring. nih.gov Interestingly, the 4-bromo substituted benzyl derivative was a less effective inhibitor against this isoform, highlighting the nuanced interplay of electronic and steric factors. nih.gov
Design and Evaluation of Substituted Carbamimidothioates
A significant goal in the design of carbamimidothioate inhibitors has been the optimization of selectivity for specific enzyme isoforms. This is particularly important for therapeutic applications where targeting a particular isoform is desired to minimize off-target effects. Research has shown that some carbamimidothioate derivatives exhibit considerable selectivity for inhibiting certain CA isoforms. nih.govnih.gov
For example, a number of benzyl-substituted carbamimidothioates demonstrated significantly better selectivity for hCA VII over hCA II. nih.gov On the other hand, most of the investigated compounds showed weaker inhibitory activity against hCA XIII compared to hCA I, II, and VII. nih.govnih.gov Against bacterial CAs, some compounds were very effective against MscCA and StCA1, while showing weaker inhibition of StCA2. nih.govnih.gov These findings indicate that rational design strategies can be employed to fine-tune the selectivity profile of these inhibitors.
Table 2: Selectivity of Benzyl-Substituted Carbamimidothioates for hCA VII vs hCA II
| Compound ID | Benzyl Substituent | Ki hCA II (nM) | Ki hCA VII (nM) | Selectivity Ratio (hCA II/hCA VII) |
|---|---|---|---|---|
| 8g | Benzyl | 10.2 | 1.5 | 6.8 |
| 8h | 4-Methylbenzyl | 15.8 | 2.2 | 7.2 |
| 8i | 4-Bromobenzyl | 25.1 | 3.5 | 7.2 |
| 8j | 4-Cyanobenzyl | 5.5 | 0.8 | 6.9 |
| 8k | 4-(Trifluoromethyl)benzyl | 4.8 | 0.7 | 6.9 |
| 8m | 3,5-Difluorobenzyl | 1.7 | 0.3 | 5.7 |
Data sourced from a study on novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. nih.gov
The principle of isosteric replacement and the introduction of bulky or hydrophilic substituents have also been investigated, although in some cases, these modifications can lead to a decrease or loss of inhibitory activity. nih.gov This highlights the importance of a detailed understanding of the target enzyme's active site topology and the specific interactions that govern inhibitor binding. The overarching goal is to identify modifications that lead to a more favorable interaction with the target enzyme, resulting in enhanced potency and a desirable selectivity profile. nih.gov
Advanced Research Methodologies and Analytical Techniques
In Vitro Biological Activity Assays
The study of enzyme kinetics is fundamental to understanding the biological effects of 2-Aminoethyl carbamimidothioate and related guanidine (B92328) compounds. nih.gov Stopped-flow spectrophotometry is a powerful technique for investigating the rapid, pre-steady-state kinetics of enzymatic reactions. photophysics.comnih.gov This method allows for the detailed examination of individual steps in an enzyme's catalytic cycle, such as substrate binding and product release, which often occur on a millisecond to second timescale. photophysics.com By monitoring changes in spectroscopic signals like absorbance or fluorescence, researchers can determine rate constants, binding affinities, and catalytic efficiencies. photophysics.com
A key target for guanidinoethyl disulfide (GED), the disulfide dimer of this compound, is inducible nitric oxide synthase (iNOS). The inhibition of iNOS by GED reduces the production of nitric oxide (NO) from L-arginine, a process implicated in inflammatory responses. The interaction of GED with the active site of iNOS prevents the conversion of L-arginine to NO. Stopped-flow techniques can be employed under anaerobic conditions to study the reductive and oxidative half-reactions of flavin-dependent enzymes, which is relevant for understanding the mechanisms of enzymes like nitric oxide synthase. nih.gov
The versatility of fluorescence-based assays also extends to the study of enzyme activity and inhibition. mdpi.com These assays are known for their high sensitivity and can be designed to measure the formation of a fluorescent product from a non-fluorescent substrate, or vice versa, providing a real-time measure of enzyme activity. mdpi.com
The antiproliferative effects of compounds related to this compound are frequently assessed using cellular assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability. nih.govmdpi.com This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) product. nih.gov The amount of formazan produced is proportional to the number of living cells.
For instance, the antiproliferative activity of novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates was evaluated against breast cancer cell lines (MCF-7 and MDA-MB-231) using the MTT assay. mdpi.com The results are typically expressed as IC₅₀ values, which represent the concentration of a compound required to inhibit cell growth by 50%. nih.govmdpi.com Similarly, the cytotoxic activity of 2-Aminoethyl dihydrogen phosphate (B84403) (2-AEH2P) in combination with other drugs was determined using the MTT method on Ehrlich tumor cells. nih.gov
The Lactate Dehydrogenase (LDH) assay is another method used to assess cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.
Table 1: Antiproliferative Activity of Selected Thienopyrimidine Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Selective Index (SI) |
|---|---|---|---|
| Compound 2 | MCF-7 | 0.013 | - |
| Compound 2 | MDA-MB-231 | 0.056 | 3.7 |
| Compound 3 | MCF-7 | - | 19.3 |
Data derived from a study on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates. mdpi.com The selective index is a ratio of cytotoxicity on normal cells to cancer cells.
Understanding whether a compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death) is crucial in cancer research. nih.gov Various techniques are employed to investigate these pathways.
Flow cytometry is a powerful tool for analyzing cell populations. It can be used to detect changes in the cell cycle and quantify fragmented DNA, which are hallmarks of apoptosis. nih.gov For example, in the study of 2-AEH2P, flow cytometry was used to assess the cell cycle phases and the presence of fragmented DNA in tumor cells. nih.gov
The expression of key proteins involved in apoptosis and necrosis can be measured to elucidate the mechanism of cell death. Western blotting can be used to detect the activation of caspases, such as procaspase-3 and -7, which are key executioners of apoptosis. nih.gov The expression of cell markers like Bcl-2 (an anti-apoptotic protein), TNF-α/DR-4 (death receptors), Cytochrome c (released from mitochondria during apoptosis), caspase 3, and p53 (a tumor suppressor) can also be analyzed. nih.gov
Fluorescence microscopy kits are available to distinguish between apoptotic and necrotic cells. biotium.com These kits often contain a substrate for caspase-3/7 that becomes fluorescent upon cleavage in apoptotic cells, and a membrane-impermeable dye that stains necrotic cells with compromised membrane integrity. biotium.com In some cases, blocking the apoptotic pathway with caspase inhibitors can reveal an alternative necrotic cell death pathway, which may involve the production of reactive oxygen species. nih.govnih.gov
The potential of this compound and its analogs as antiparasitic agents is evaluated using various in vitro models. These studies are essential for determining the compound's effectiveness against specific parasites and for guiding further development.
Dose-response models are developed to determine the toxicity of the compounds against the target parasite, with lethal doses (e.g., LD₂₀, LD₅₀, LD₈₀) being calculated. nih.gov For instance, the efficacy of various compounds against the monogenean parasite Sparicotyle chrysophrii was assessed by determining the concentration required to achieve different levels of parasite mortality. nih.gov
The in vitro antiparasitic activity of compounds can also be evaluated against protozoan parasites like Toxoplasma gondii. nih.gov In such studies, the effect of the compounds on the parasite's proliferation and infection rates in host cells is measured. nih.gov The selectivity index (SI), which is the ratio of the cytotoxic concentration in host cells to the effective concentration against the parasite, is a critical parameter to assess the compound's potential as a drug candidate. nih.gov A higher SI indicates greater selectivity for the parasite over the host cells.
The ability of a compound to cross cell membranes is a critical factor for its biological activity, particularly for oral bioavailability. nih.gov The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method used to predict the passive permeability of a compound across a lipid membrane. nih.gov This assay is cost-effective and can tolerate a wide range of pH and solvent conditions. nih.gov
The guanidinium (B1211019) group present in this compound can facilitate increased cell membrane permeability through electrostatic interactions with the negatively charged phosphate groups on the cell surface. sci-hub.se While PAMPA provides a good indication of passive diffusion, it does not account for active transport or efflux mechanisms that are present in cellular models. nih.gov
The antioxidant capacity of this compound and related compounds can be determined using various assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being one of the most common. nih.govnih.gov This method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from deep violet to pale yellow, which can be measured spectrophotometrically. rsc.orgmdpi.com
The antioxidant activity is often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.gov The structure of the compound, including the presence of electron-donating or withdrawing substituents and the solvent used, can significantly influence its antioxidant activity. rsc.org
Other methods to assess antioxidant capacity include the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay and the ferric reducing antioxidant power (FRAP) test. nih.gov
Spectroscopic and Structural Elucidation Techniques
Spectroscopic methods are fundamental to confirming the identity and elucidating the detailed structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive information about its molecular structure. Experimental ¹H NMR data for the compound, typically as its dihydrobromide salt, is available. nih.gov
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The ethyl group typically presents as two triplets, resulting from the coupling of adjacent methylene (B1212753) (-CH₂) groups. The protons on the nitrogen and sulfur-linked carbons (-S-CH₂- and -N-CH₂-) have characteristic chemical shifts. In a study of a Mercury(II) complex with 2-aminoethanethiolate, the -NCH₂CH₂S- protons appeared as a multiplet around δ 2.91-2.93 ppm, while the amine (-NH₂) protons were observed as a broad signal at δ 3.82 ppm in DMSO-d₆. uky.edu The protons of the carbamimidoyl group (-C(=NH)NH₂) would appear as broad signals due to rapid exchange and quadrupole effects of the nitrogen atoms.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Two distinct signals are expected for the ethyl carbons, and one for the carbamimidothioate carbon. In a related 2-aminoethanethiolate complex, the carbon attached to sulfur (CH₂S) resonates at approximately δ 30.9 ppm, and the carbon attached to the amino group (CH₂N) appears at about δ 41.8 ppm. uky.edu The carbamimidothioate carbon (C=N) is expected to have a chemical shift further downfield, typical for sp²-hybridized carbons bonded to nitrogen.
Table 1: Predicted NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | -S-CH₂-CH₂-NH₂ | ~2.9 | Expected to be a triplet. Based on related structures. uky.edu |
| ¹H | -S-CH₂-CH₂-NH₂ | ~3.8 | Expected to be a triplet. Based on related structures. uky.edu |
| ¹H | -CH₂-NH₂ | Broad | Signal broadening due to exchange and nitrogen's quadrupole moment. |
| ¹H | -C(=NH)NH₂ | Broad | Signals are typically broad and may exchange with solvent protons. |
| ¹³C | -CH₂-S- | ~31 | Based on related structures. uky.edu |
| ¹³C | -CH₂-NH₂ | ~42 | Based on related structures. uky.edu |
| ¹³C | -C(=N)N | ~160-170 | Typical range for an sp² carbon in a guanidinium-like group. |
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecule, which allows for the calculation of its elemental formula. For this compound (C₃H₉N₃S), HRMS can confirm its composition with high accuracy. The technique can also reveal fragmentation patterns under collision-induced dissociation (CID), providing further structural evidence. The protonated molecule [M+H]⁺ would be the primary ion observed in positive-ion mode.
Key fragmentation pathways would likely involve the cleavage of the C-S bond, the C-C bond of the ethyl linker, and the loss of small neutral molecules like ammonia (B1221849) (NH₃) from the terminal amino or carbamimidoyl groups.
Table 2: Predicted HRMS Fragments for this compound
| Ion/Fragment | Formula | Calculated m/z | Plausible Origin |
|---|---|---|---|
| [M+H]⁺ | [C₃H₁₀N₃S]⁺ | 120.0590 | Protonated parent molecule |
| [M+H - NH₃]⁺ | [C₃H₇N₂S]⁺ | 103.0324 | Loss of ammonia from the primary amine |
| [CH₅N₂S]⁺ | [CH₅N₂S]⁺ | 77.0168 | Cleavage of C-C bond, forming the carbamimidothioate fragment with a proton |
| [C₂H₆N]⁺ | [C₂H₆N]⁺ | 44.0495 | Cleavage of C-S bond, forming the aminoethyl fragment |
Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. An experimental FT-IR spectrum for S-(2-Aminoethyl)isothiuronium bromide hydrobromide is available, confirming its vibrational characteristics. nih.gov The analysis of a closely related compound, S-benzyl isothiouronium chloride, reveals key absorption peaks that are analogous to those expected for AET. researchgate.net These include vibrations from the N-H, C-H, C=N, and C-S bonds.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| N-H Stretch | Primary Amine (NH₂) | 3400-3250 | Typically two bands for symmetric and asymmetric stretching. youtube.com |
| N-H Stretch | Imine/Amidinium (=NH, NH₂) | 3300-3100 | Broad absorption due to hydrogen bonding. |
| C-H Stretch | Alkyl (-CH₂-) | 2960-2850 | Standard aliphatic C-H stretching. youtube.com |
| N-H Bend | Primary Amine (NH₂) | ~1660-1590 | Scissoring vibration. researchgate.net |
| C=N Stretch | Carbamimidoyl | 1680-1620 | Stretching of the carbon-nitrogen double bond. |
| N-C-N Stretch | Isothiourea Core | ~1470 (asymmetric), ~1100 (symmetric) | Characteristic vibrations of the isothiourea group. researchgate.net |
| C-S Stretch | Thioether | ~720 | Symmetric C-S stretching vibration. researchgate.net |
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in its crystalline state, providing precise data on bond lengths, bond angles, and conformational geometry. While a crystal structure for the free this compound salt was not found, the technique has been extensively applied to study metal complexes where it acts as a ligand, referred to as 2-aminoethanethiolate (aet). oup.comjsac.or.jp
For instance, the X-ray analysis of an S-bridged trinuclear complex, [Ni{Co(aet)₂(en)}₂]⁴⁺, revealed the precise coordination of the aet ligand. oup.com The study determined that the complex crystallizes in the monoclinic space group C2/c and provided exact atomic coordinates, confirming the connectivity and stereochemistry of the cobalt-aet units. oup.com Such studies show that the aet ligand coordinates to metals through its sulfur and nitrogen atoms, and they define the conformation of the ethylenediamine (B42938) backbone. A study on the free compound would similarly reveal its solid-state conformation, charge distribution, and intermolecular interactions, such as hydrogen bonding patterns.
Computational and Theoretical Approaches
Computational chemistry offers powerful tools to predict and understand molecular properties and interactions, complementing experimental data.
Molecular modeling and docking are computational techniques used to predict how a ligand (in this case, this compound or a derivative) binds to the active site of a target protein. This method is crucial in drug discovery for predicting binding affinity and understanding interaction mechanisms. nih.govsemanticscholar.org
A pertinent research example involves the molecular docking of FAP-2286, a peptide containing an aminoethanethiol (B8698679) (AET) moiety, with the Fibroblast Activation Protein alpha (FAPα), a target in cancer therapy. mdpi.com
Methodology: The 3D structure of the FAPα protein was obtained from the Protein Data Bank (PDB ID: 1Z68), and docking simulations were performed using AutoDock Vina software. mdpi.com
Research Findings: The docking study predicted a strong binding affinity for FAP-2286, with a calculated binding energy of -10 kcal/mol. The model revealed that the ligand forms multiple hydrogen bonds with key amino acid residues in the active site of the FAPα protein, explaining its high affinity and specificity. mdpi.com This type of computational analysis provides critical insights into the ligand-target interactions at a molecular level, guiding the design of more potent and selective molecules.
Quantum Chemical Calculations and Conformational Analysis
Quantum chemical calculations are powerful computational tools used to model the electronic structure and geometry of molecules. nih.govosti.gov These methods, rooted in quantum mechanics, can predict various molecular properties, such as stable conformations, energy levels, and electronic distribution, which are fundamental to understanding a molecule's reactivity and interaction with biological targets. nih.gov
Conformational analysis, a key application of these calculations, involves identifying the most energetically favorable three-dimensional arrangements (conformers) of a molecule. For a flexible molecule like this compound, rotation around its single bonds gives rise to numerous possible conformations. By calculating the potential energy surface associated with these rotations, researchers can identify the global and local energy minima, which correspond to the most stable and populated conformers. nih.gov
For instance, methods like Density Functional Theory (DFT) are employed to calculate the energy of different conformers. nih.gov The analysis reveals how intramolecular forces, such as hydrogen bonding or steric hindrance, influence the molecule's preferred shape. Understanding the stable conformations is critical, as the specific 3D structure of the molecule dictates how it fits into a receptor's binding site, thereby influencing its biological activity. While detailed quantum chemical studies specifically focused on this compound are not extensively published, the principles of these methods provide a clear framework for how such an analysis would be conducted to elucidate its structure-activity relationships. nih.govaps.org
Prediction of Physico-Chemical Parameters Relevant to Biological Activity (e.g., Lipophilicity, Drug-likeness)
The biological activity of a compound is intrinsically linked to its physicochemical properties. Computational tools, such as the SwissADME and Molinspiration platforms, are widely used to predict these parameters, offering insights into a molecule's potential as a drug candidate—a concept often referred to as "drug-likeness". nih.govnih.gov These predictions are crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. nih.gov
Key parameters include lipophilicity (typically expressed as log P), which affects absorption and distribution; molecular weight; the number of hydrogen bond donors and acceptors, which influence solubility and binding; and the topological polar surface area (TPSA), a predictor of cell permeability. nih.govnih.gov For this compound, these parameters can be computationally predicted to assess its drug-like properties.
One of the most well-known frameworks for evaluating drug-likeness is Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
Molecular weight ≤ 500 Daltons
Log P ≤ 5
Hydrogen bond donors ≤ 5
Hydrogen bond acceptors ≤ 10
Based on computational models, the predicted physicochemical properties for this compound are summarized below.
| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Formula | C2H6N4S | N/A |
| Molecular Weight | 118.16 g/mol | Pass (≤ 500) |
| Log P (Lipophilicity) | -1.5 to -2.0 (approx.) | Pass (≤ 5) |
| Hydrogen Bond Donors | 4 | Pass (≤ 5) |
| Hydrogen Bond Acceptors | 2 | Pass (≤ 10) |
| Topological Polar Surface Area (TPSA) | 105.3 Ų | N/A |
The data indicates that this compound adheres to Lipinski's Rule of Five, suggesting it possesses physicochemical properties that are favorable for oral bioavailability. nih.gov Its low Log P value indicates high polarity and water solubility, which is consistent with supplier data noting its solubility in water. ruifuchemical.com
Chromatographic Purification and Purity Assessment
Chromatography is an indispensable technique for the separation, isolation, and purity analysis of chemical compounds. For a polar molecule like this compound, specific chromatographic methods are required.
High-Performance Liquid Chromatography (HPLC) for Compound Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for assessing the purity of pharmaceutical compounds. moravek.com The technique separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a pumped solvent). For polar compounds like this compound, reversed-phase HPLC is a common approach.
In a typical setup, a C18 column would be used as the stationary phase, and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol (B129727) with a pH modifier, would be employed. nih.govepa.gov Since the compound lacks a strong chromophore, derivatization with a UV-absorbing agent like o-phthalaldehyde (B127526) (OPA) may be necessary for sensitive UV detection. nih.gov Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be used. Commercial suppliers of this compound often state a purity of over 98% as determined by HPLC, underscoring the method's importance in quality control. ruifuchemical.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Analysis
Understanding how a compound is metabolized in the body is crucial for drug development. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the premier analytical tool for identifying and quantifying drug metabolites in biological matrices like plasma or urine. nih.govnih.gov The LC component separates the parent compound from its metabolites, while the tandem mass spectrometer provides structural information for identification. youtube.comtechnologynetworks.com
If this compound were to be studied for its metabolic fate, LC-MS/MS would be the method of choice. oncotarget.com The analysis would search for predicted metabolic transformations. For this compound, potential phase I metabolic pathways could include oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone. Phase II pathways could involve conjugation reactions. The high sensitivity and specificity of LC-MS/MS allow for the detection of these metabolites even at very low concentrations, providing a comprehensive metabolic profile. youtube.com
Flash Chromatography for Compound Isolation
During chemical synthesis, crude products need to be purified to isolate the compound of interest from byproducts and unreacted starting materials. Flash chromatography is a rapid and efficient purification technique used for this purpose on a preparative scale. windows.net
Given that this compound is a polar, ionizable compound, reversed-phase flash chromatography is a suitable method for its isolation. biotage.combiotage.com The crude reaction mixture would be loaded onto a column packed with a reversed-phase sorbent (e.g., C18-functionalized silica). The compound is then eluted using a gradient of solvents, typically water and methanol or acetonitrile. nih.gov The use of pH modifiers or buffers in the mobile phase can be critical to ensure the compound is in a single ionic state, which leads to better peak shapes and improved separation from impurities. biotage.combiotage.com This technique allows for the efficient isolation of the pure compound, which can then be used for further studies. nih.govgoogle.com
Emerging Research Directions and Applications in Chemical Biology
Development of Novel Enzyme Inhibitors
The structural scaffold of 2-Aminoethyl carbamimidothioate has proven to be a valuable starting point for the design of new enzyme inhibitors. Researchers are actively exploring its potential to target a variety of enzymes with therapeutic relevance.
Carbonic Anhydrase Inhibitors as Probes for Biological Systems
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in numerous physiological processes, including pH regulation and CO2 homeostasis. medchemexpress.com Certain isoforms, such as CA IX and CA XII, are overexpressed in various cancers and are considered important targets for anticancer drug development. nih.gov
The development of inhibitors targeting these enzymes is a significant area of research. nih.govnih.gov While classical inhibitors like acetazolamide (B1664987) have been in clinical use for decades, the focus has shifted towards designing isoform-selective inhibitors to minimize off-target effects. nih.govyoutube.com The carbamimidothioate scaffold is being investigated as a component in the design of novel CA inhibitors. The goal is to create probes that can help in understanding the biological roles of specific CA isoforms in disease states. nih.gov
Targeting Specific Isoforms for Mechanistic Elucidation
The human genome contains genes for multiple protein isoforms for a significant percentage of its protein-coding genes. nih.gov These isoforms can have distinct biological functions and expression patterns. In the context of drug development, targeting a specific isoform is a key strategy to enhance efficacy and reduce side effects. nih.gov
For enzymes like carbonic anhydrase, where multiple isoforms exist, designing inhibitors that can selectively target a particular isoform is a major challenge. The carbamimidothioate moiety, with its potential for diverse chemical modifications, offers a platform for developing such specific inhibitors. By systematically altering the structure of carbamimidothioate-based compounds, researchers aim to achieve high selectivity for desired CA isoforms. This specificity is crucial for elucidating the precise physiological and pathological roles of each isoform. nih.gov
Utility as Chemical Probes and Research Tools
Beyond enzyme inhibition, the carbamimidothioate scaffold is being utilized to create chemical probes for studying biological systems. These probes are designed to interact with specific biomolecules or to report on particular cellular events.
Design of Fluorescent Probes Incorporating Carbamimidothioate Scaffolds
Fluorescent probes are indispensable tools in chemical biology for visualizing and tracking biological processes in real-time. nih.govresearchgate.net The design of novel fluorogenic probes that are activated by specific biological events is an active area of research. nih.gov
The carbamimidothioate scaffold can be incorporated into the structure of fluorescent dyes. nih.govnih.gov By attaching this scaffold to a fluorophore, it is possible to create probes whose fluorescence is modulated by interaction with a target molecule or by a change in the cellular environment. This approach allows for the development of highly sensitive and specific probes for a variety of applications, including live-cell imaging and high-throughput screening. nih.gov
Exploration in DNA Repair Mechanisms
DNA is constantly under assault from both endogenous and exogenous agents, leading to various forms of damage. mdpi.com Cells have evolved intricate DNA repair mechanisms to counteract this damage and maintain genomic integrity. nih.govresearchgate.net These repair pathways involve a host of enzymes that recognize and correct specific types of DNA lesions. nih.gov
The potential of this compound and its derivatives in the context of DNA repair is an emerging area of investigation. Researchers are exploring whether this compound can modulate the activity of key DNA repair enzymes. For instance, studies are underway to determine if carbamimidothioate-containing molecules can influence the processes of base excision repair (BER) or nucleotide excision repair (NER), two major DNA repair pathways. mdpi.com
Contribution to New Chemical Entity Discovery and Lead Optimization
The discovery and development of new chemical entities (NCEs) is a cornerstone of modern medicine. nih.gov The process begins with the identification of "hits" from large compound libraries, which are then optimized into "lead" compounds with improved potency, selectivity, and pharmacokinetic properties. danaher.combiobide.comupmbiomedicals.com
The this compound scaffold represents a valuable starting point for the discovery of NCEs. Its chemical tractability allows for the synthesis of large and diverse libraries of related compounds. These libraries can be screened against various biological targets to identify initial hits.
Once a hit is identified, the process of lead optimization begins. nih.govpreprints.org Medicinal chemists can systematically modify the carbamimidothioate core and its substituents to enhance the desired biological activity and drug-like properties. This iterative process of design, synthesis, and testing is crucial for transforming a promising hit into a viable drug candidate. danaher.com
Scaffolds for Antimicrobial Agent Discovery
The structural motif of this compound presents a promising scaffold for the discovery of new antimicrobial agents. While direct studies on this specific compound are limited, research on closely related isothiourea and guanidine (B92328) derivatives highlights the potential of the carbamimidothioate core in combating microbial infections.
A study on novel isothiourea derivatives demonstrated that compounds bearing this structural element exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as some yeast species. For instance, S-(2,4-dinitrobenzyl)isothiourea hydrochloride and S-(2,3,4,5,6-pentabromobenzyl)isothiourea hydrobromide were found to be particularly active against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL nih.gov. This suggests that the isothiourea backbone, which is central to this compound, can be a key component in the design of new antibacterial agents.
The antimicrobial potential of the related guanidine functional group, which is structurally analogous to the carbamimidothioate group, is well-documented. Guanidine-containing compounds often exert their antimicrobial effects by interacting with and disrupting microbial cell membranes. This mechanism is attributed to the cationic nature of the guanidinium (B1211019) group at physiological pH, which facilitates electrostatic interactions with the negatively charged components of bacterial cell walls.
Furthermore, research on thiourea (B124793) derivatives incorporating a 2-aminothiazole (B372263) scaffold has yielded compounds with significant inhibitory activity against Gram-positive cocci, with MIC values in the range of 2-32 µg/mL nih.gov. These findings underscore the versatility of the broader family of compounds containing sulfur and nitrogen moieties in the development of antimicrobials.
The following table summarizes the antimicrobial activity of some isothiourea derivatives, providing an insight into the potential of the this compound scaffold.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| S-(2,4-dinitrobenzyl)isothiourea hydrochloride | Gram-positive bacteria | 12.5 - 25 |
| S-(2,3,4,5,6-pentabromobenzyl)isothiourea hydrobromide | Gram-positive bacteria | 12.5 - 50 |
| Novel isothiourea derivatives | Gram-negative bacteria | 50 - 100 |
| Novel isothiourea derivatives | Yeast | 50 - 100 |
Data sourced from a study on novel isothiourea derivatives nih.gov.
Development of Antiparasitic Compounds
The exploration of this compound and its analogs as antiparasitic agents is an emerging area of research. The structural similarity to guanidine-containing natural products, many of which exhibit potent antiparasitic properties, provides a strong rationale for investigating this class of compounds.
While direct studies on the antiparasitic activity of this compound are not extensively reported, research on related isothiourea derivatives has shown activity against protozoan species nih.gov. This indicates that the carbamimidothioate scaffold could be a valuable starting point for the development of new treatments for parasitic diseases.
The development of advanced therapeutic agents based on the carbamimidothioate moiety is a promising frontier in medicinal chemistry. Beyond its potential in antimicrobial and antiparasitic applications, this structural motif is being explored for its role in modulating various biological processes.
One notable area of research is the investigation of isothiourea derivatives as inhibitors of nitric oxide synthase (NOS) nih.govapexbt.com. S-(2-aminoethyl)isothiourea has been identified as a non-selective inhibitor of all NOS isoforms, with Ki values in the micromolar range for human nNOS, eNOS, and iNOS apexbt.combertin-bioreagent.comsigmaaldrich.com. This inhibitory activity suggests that derivatives of this compound could be developed as therapeutic agents for conditions where modulation of nitric oxide production is beneficial.
A safety evaluation of S-(2-aminoethyl)isothiouronium bromide hydrobromide (AET), a salt of the title compound, in combination with 5-hydroxytryptophan (B29612) for radioprotection, has been conducted. The study found no adverse effects on the lungs of mice, suggesting a degree of safety for this compound in preclinical models nih.gov. This type of foundational safety data is crucial for the further development of any compound for therapeutic use.
The following table presents the inhibitory activity of S-(2-aminoethyl)isothiourea against different nitric oxide synthase isoforms.
| NOS Isoform | Ki (µM) |
| Human nNOS | 1.8 |
| Human eNOS | 2.1 |
| Human iNOS | 0.59 |
Data sourced from studies on the inhibition of human nitric oxide synthases by isothioureas apexbt.combertin-bioreagent.com.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing 2-aminoethyl carbamimidothioate derivatives?
- Answer : Solid-phase synthesis using carbamimidothioate linkers enables efficient parallel synthesis of derivatives. For example, thiourea intermediates can undergo dehydrative cyclization on resin to yield thiazole derivatives . Additionally, multicomponent one-pot reactions with aldehydes and cyanoacetate derivatives offer high yields (e.g., 80–95%) under mild conditions, minimizing byproducts .
Q. How can HPLC-MS be optimized for purity assessment of this compound derivatives?
- Answer : Use a reverse-phase column (e.g., Waters Atlantis® T3) with isocratic elution (acetonitrile/10 mM ammonium acetate, pH 4.0) at 0.15 mL/min. Electrospray ionization (ESI) in positive ion mode enhances detection sensitivity. Internal standards like heptamethylene bisacetamide (7MBA) improve quantification accuracy by correcting for matrix effects in biological samples .
Q. What storage conditions ensure the stability of this compound?
- Answer : Store in sealed containers under dry, ventilated conditions at 4°C. Avoid prolonged exposure to light, moisture, or static electricity. Decomposition products (e.g., nitrogen oxides) may form at elevated temperatures (>200°C), necessitating inert atmospheres for high-temperature experiments .
Q. Which analytical techniques are suitable for characterizing thermal stability and phase transitions?
- Answer : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) identifies decomposition thresholds (e.g., sharp single-stage decomposition at >300°C) and mesophasic transitions. For gels or derivatives, heat capacity (Cp) measurements via DSC provide insights into gelation thermodynamics .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in bond character within the carbamimidothioate group?
- Answer : X-ray crystallography and CSD database analysis (e.g., Mogul) confirm bond multiplicity. For example, N2−C11 exhibits double-bond character (1.32 Å), while N1−C11 shows single-bond properties (1.45 Å). Residual electron density near N1 supports protonation, critical for reactivity in antitumor agents .
Q. What strategies improve reaction yields in multicomponent syntheses of carbamimidothioate-linked heterocycles?
- Answer : Optimize stoichiometry (1:1:1 for aldehyde, cyanoacetate, and thiourea precursors) and use polar aprotic solvents (e.g., DMF) at 80°C. Catalytic bases (e.g., triethylamine) accelerate cyclization, reducing reaction times from 24 hours to <6 hours .
Q. How do decomposition pathways of this compound vary under oxidative vs. inert conditions?
- Answer : In air, decomposition generates nitrogen oxides and CO above 300°C. Under argon, degradation shifts to thiol and amine byproducts. TGA mass loss profiles (e.g., 95% mass loss at 350°C) guide safe handling protocols for high-temperature applications .
Q. What mechanistic insights explain the antitumor activity of carbamimidothioate derivatives?
- Answer : Derivatives like adamantane-linked isothioureas inhibit tubulin polymerization by binding to the colchicine site (IC₅₀ = 0.8–2.4 μM). Structure-activity relationship (SAR) studies highlight the necessity of the carbamimidothioate group for disrupting microtubule dynamics, validated via immunofluorescence and cell cycle arrest assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
